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Compound Name: Cinnamyl caffeate

Cat. No.: B3338595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Cinnamyl caffeate, a naturally occurring ester of caffeic acid and cinnamyl alcohol, has

emerged as a molecule of significant interest in the scientific community. Initially identified as a

component of plant resins, particularly from species of the Populus genus, its biological

activities have garnered attention for potential therapeutic applications. This document provides

a comprehensive overview of the history, synthesis, and known biological functions of

cinnamyl caffeate, with a focus on its discovery, experimental methodologies, and modulation

of cellular signaling pathways. Quantitative data are presented in a structured format to

facilitate analysis and comparison.

Discovery and History
Cinnamyl caffeate was first identified as a natural product in the bud exudates of Balsam

Poplar (Populus balsamifera). Early phytochemical investigations of Populus species, which

are known for their resinous buds rich in phenolic compounds, led to the isolation and

characterization of this and other related cinnamates. These initial studies relied on

chromatographic techniques to separate the complex mixture of compounds present in the

plant extracts. While an exact date for its first formal identification is not readily available in a
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single seminal publication, its presence in Populus bud exudates has been consistently

reported in phytochemical literature.

Physicochemical Properties
Property Value

Molecular Formula C₁₈H₁₆O₄

Molecular Weight 296.32 g/mol

Appearance White solid

Melting Point 159-160 °C (for (E)-Cinnamyl-(E)-caffeate)[1]

IUPAC Name
[(E)-3-phenylprop-2-enyl] (E)-3-(3,4-

dihydroxyphenyl)prop-2-enoate

Synthesis and Isolation
Cinnamyl caffeate can be obtained through both isolation from natural sources and chemical

synthesis.

Isolation from Natural Sources
The primary natural sources of cinnamyl caffeate are the bud exudates of Populus species,

such as Populus balsamifera, and in propolis, a resinous mixture produced by honeybees from

substances collected from parts of plants, including tree buds.

Experimental Protocol: General Isolation from Populus Bud Exudate

This protocol is a generalized procedure based on common phytochemical extraction and

isolation techniques.

Extraction:

Collect fresh Populus buds and immerse them in a suitable organic solvent, such as

methanol or ethanol, at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11011796/
https://www.benchchem.com/product/b3338595?utm_src=pdf-body
https://www.benchchem.com/product/b3338595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3338595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow for the extraction of

the resinous material.

Filter the mixture to remove the solid plant material.

Concentrate the filtrate under reduced pressure to yield a crude extract.

Fractionation:

Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity

(e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

Cinnamyl caffeate is expected to partition into the ethyl acetate fraction.

Chromatographic Purification:

Apply the ethyl acetate fraction to a silica gel column.

Elute the column with a gradient of solvents, typically a mixture of hexane and ethyl

acetate, gradually increasing the polarity.

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those

containing cinnamyl caffeate.

Pool the fractions containing the target compound and concentrate them.

Further purify the isolated compound using techniques such as preparative TLC or high-

performance liquid chromatography (HPLC) to obtain pure cinnamyl caffeate.

Characterization:

Confirm the structure and purity of the isolated cinnamyl caffeate using spectroscopic

methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

and Mass Spectrometry (MS).

Chemical Synthesis
A high-yield chemical synthesis for (E)-Cinnamyl-(E)-caffeate has been reported, providing a

reliable method for obtaining this compound for research purposes.
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Experimental Protocol: Synthesis of (E)-Cinnamyl-(E)-caffeate (Patil et al., 2001)

This method involves the reaction of a phosphorane with 3,4-dihydroxybenzaldehyde.

Preparation of the Phosphorane:

Synthesize the required phosphorane from (E)-cinnamyl chloroacetate.

Wittig Reaction:

React 3,4-dihydroxybenzaldehyde (caffeic aldehyde) with the prepared phosphorane in a

suitable solvent.

The reaction yields (E,E)-cinnamyl caffeate with a high yield (80%).

Purification:

Purify the product by column chromatography on silica gel.

Characterization:

Confirm the structure of the synthesized (E)-Cinnamyl-(E)-caffeate using spectroscopic

techniques (IR, ¹H NMR, and Mass Spectrometry). The reported melting point for the

synthesized compound is 159–160°C.[1]

Biological Activities and Quantitative Data
Cinnamyl caffeate exhibits a range of biological activities, with its cytotoxic effects against

cancer cell lines being a prominent area of investigation.

Cytotoxic Activity
Table 1: Cytotoxicity of Cinnamyl Caffeate against Various Human Cancer Cell Lines
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Cell Line Cancer Type IC₅₀ (µM) Assay

A549 Lung Carcinoma 71 MTT Assay

BEL-7404 Hepatoma 91 MTT Assay

PC-3 Prostate Cancer 88 MTT Assay

CNE
Nasopharyngeal

Carcinoma
79 MTT Assay

HeLa Cervical Cancer >100 MTT Assay

KB
Oral Epidermoid

Carcinoma
95 MTT Assay

Data sourced from MedChemExpress product information, citing primary literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight in a humidified incubator (37°C, 5% CO₂).

Compound Treatment:

Treat the cells with various concentrations of cinnamyl caffeate for a specified period

(e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for

cytotoxicity.

MTT Addition:

After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT

to purple formazan crystals.
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Solubilization:

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to

dissolve the formazan crystals.

Absorbance Measurement:

Measure the absorbance of each well at a specific wavelength (typically between 550 and

600 nm) using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by

50%, by plotting a dose-response curve.

Antioxidant and Anti-inflammatory Activities
While specific IC₅₀ values for the antioxidant and anti-inflammatory activities of pure cinnamyl
caffeate are not readily available in the reviewed literature, the well-documented potent

antioxidant and anti-inflammatory properties of its parent compound, caffeic acid, and other

caffeic acid esters, strongly suggest that cinnamyl caffeate possesses similar activities.

Caffeic acid is a known scavenger of reactive oxygen species. Furthermore, extracts of

Populus buds, which contain cinnamyl caffeate, have demonstrated significant antioxidant

activity in DPPH assays. The anti-inflammatory effects of caffeic acid derivatives are often

attributed to their ability to inhibit enzymes such as lipoxygenase (LOX) and cyclooxygenase

(COX), and to modulate inflammatory signaling pathways.

Modulation of Signaling Pathways
Caffeic acid and its esters are known to influence cellular signaling pathways involved in cell

survival, proliferation, and apoptosis. While direct studies on cinnamyl caffeate's effect on

these pathways are limited, research on structurally similar caffeic acid alkyl esters provides a

strong model for its likely mechanism of action. The ERK1/2 and Akt signaling pathways are

key regulators of these cellular processes and are likely targets of cinnamyl caffeate.
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The ERK1/2 and Akt Signaling Pathways
The Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt)

pathways are critical downstream effectors of growth factor receptor signaling. Activation of

these pathways generally promotes cell survival and proliferation.

Diagram: Postulated Modulation of ERK1/2 and Akt Signaling by Cinnamyl Caffeate
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Caption: Postulated signaling pathway modulated by cinnamyl caffeate.

Experimental Workflow: Western Blot Analysis of Protein Phosphorylation
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Western blotting is a key technique to assess the activation state of signaling proteins by

detecting their phosphorylation.

Cell Lysis:

Treat cells with cinnamyl caffeate for a specified time.

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification:

Determine the protein concentration of each lysate using a protein assay, such as the

bicinchoninic acid (BCA) assay, to ensure equal loading.

SDS-PAGE:

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis

(SDS-PAGE).

Protein Transfer:

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or

nitrocellulose membrane.

Immunoblotting:

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin

in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the phosphorylated form of the

target protein (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt).

Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-

conjugated secondary antibody that recognizes the primary antibody.
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Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

imaging system.

Analysis:

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or

GAPDH) and to the total protein levels of ERK1/2 and Akt to determine the relative change

in phosphorylation.

Conclusion and Future Directions
Cinnamyl caffeate, a natural product with a rich history rooted in the phytochemistry of

Populus species, has demonstrated significant biological potential, particularly in the realm of

oncology. Its cytotoxic effects against a variety of cancer cell lines, coupled with the likely

modulation of key cell signaling pathways such as ERK1/2 and Akt, make it a compelling

candidate for further investigation in drug discovery and development. Future research should

focus on elucidating the precise molecular targets of cinnamyl caffeate, expanding the scope

of its biological activity profiling to include more detailed anti-inflammatory and antioxidant

studies, and exploring its in vivo efficacy and safety in preclinical models. The development of

more efficient and scalable synthesis methods will also be crucial for advancing its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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